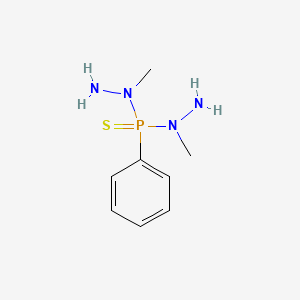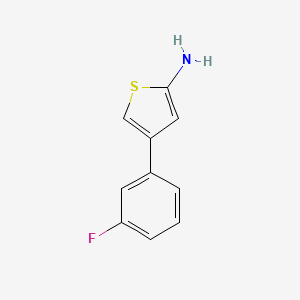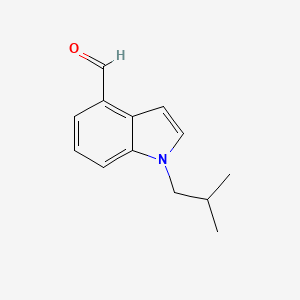
1-Isobutyl-1H-indole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound is used in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a typical setup . Industrial production methods may involve optimizing these conditions for higher yields and purity.
Analyse Chemischer Reaktionen
1-Isobutyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form carboxylic acids or reduced to form alcohols . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-1H-indole-4-carbaldehyde is used in a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used as a biochemical reagent for studying various biological processes . In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic properties . In industry, it is used in the synthesis of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 1-Isobutyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Isobutyl-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and 1H-indole-2-carboxaldehyde . These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific isobutyl and aldehyde functional groups, which confer distinct properties and applications.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1-(2-methylpropyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-10(2)8-14-7-6-12-11(9-15)4-3-5-13(12)14/h3-7,9-10H,8H2,1-2H3 |
InChI-Schlüssel |
JZBFIWUBHWVMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
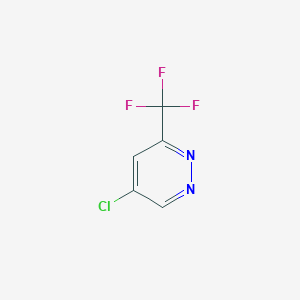
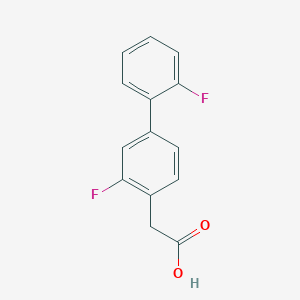

![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
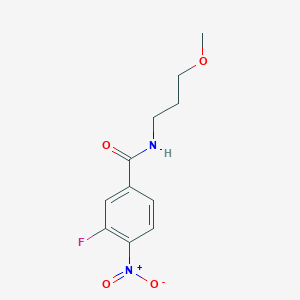
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
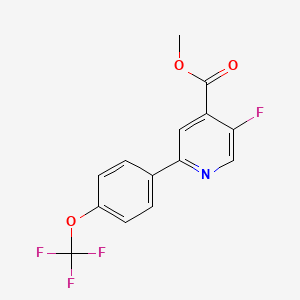
![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)
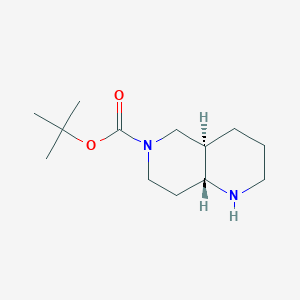
![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester](/img/structure/B15090556.png)
